molecular formula C9H11BrN2O B3106462 [2-(4-Bromophenyl)ethyl]urea CAS No. 158893-30-2

[2-(4-Bromophenyl)ethyl]urea

Cat. No. B3106462
CAS RN: 158893-30-2
M. Wt: 243.1 g/mol
InChI Key: GGWVITFHXANSNX-UHFFFAOYSA-N
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Description

“[2-(4-Bromophenyl)ethyl]urea” is a chemical compound that contains a urea group attached to a 2-(4-Bromophenyl)ethyl group . It can be used to synthesize anticonvulsant activity .


Synthesis Analysis

The synthesis of N-substituted ureas, such as “[2-(4-Bromophenyl)ethyl]urea”, can be achieved by a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .


Molecular Structure Analysis

The molecular formula of “[2-(4-Bromophenyl)ethyl]urea” is C9H11BrN2O . The average mass is 243.100 Da and the monoisotopic mass is 242.005463 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) is used for the synthesis of ureas, demonstrating a single-pot, racemization-free synthesis process from carboxylic acids. This environmentally friendly and cost-effective method shows potential for the synthesis of various ureas, including [2-(4-Bromophenyl)ethyl]urea (Thalluri et al., 2014).

Analytical Chemistry and Quality Control

  • Qualitative and Quantitative Studies in Drug Substance Analysis : A study on G004, a potential hypoglycaemic agent containing a similar urea structure, utilized advanced techniques like liquid chromatography, NMR, and mass spectrometry for impurity analysis. This demonstrates the relevance of such techniques in analyzing compounds related to [2-(4-Bromophenyl)ethyl]urea (Liu et al., 2011).

Pharmacology and Medicinal Chemistry

  • Synthesis of Related Compounds for Pharmacological Evaluation : Research into the synthesis and characterization of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, an intermediate of the antitumor agent sorafenib, suggests potential applications in the synthesis of pharmacologically active compounds related to [2-(4-Bromophenyl)ethyl]urea (Feng-mei & He-qin, 2009).

Crystallography and Solid-State Chemistry

  • Crystal Structure Studies : The crystal structure of metobromuron, another phenylurea herbicide, was studied, highlighting the significance of understanding the molecular arrangement and interactions in solid-state forms of compounds like [2-(4-Bromophenyl)ethyl]urea (Kang et al., 2015).

Chemical Biology and Biochemistry

  • Inhibition Studies on Enzymes and Receptors : A study of a new synthetic sulfonylurea compound (I4), containing a structure similar to [2-(4-Bromophenyl)ethyl]urea, investigated its inhibitory effects on platelet aggregation and aorta vascular smooth muscle, demonstrating potential biological activities of related compounds in vivo and in vitro (Lu et al., 2012).

properties

IUPAC Name

2-(4-bromophenyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)5-6-12-9(11)13/h1-4H,5-6H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWVITFHXANSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Bromophenyl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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